N-(4-FLUOROPHENYL)-2-{[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE
Description
The compound N-(4-fluorophenyl)-2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]sulfanyl}acetamide is a sulfanyl acetamide derivative featuring a 1,3-oxazole core substituted with a phenyl group at position 2 and a 4-methylbenzenesulfonyl group at position 2. The acetamide moiety is linked to a 4-fluorophenyl group, enhancing its electronic and steric profile. This structure is designed to optimize interactions with biological targets, likely through hydrogen bonding (sulfonyl and acetamide groups) and π-π stacking (aromatic rings) .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[[4-(4-methylphenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O4S2/c1-16-7-13-20(14-8-16)33(29,30)23-24(31-22(27-23)17-5-3-2-4-6-17)32-15-21(28)26-19-11-9-18(25)10-12-19/h2-14H,15H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVFMQHKNBHTTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUOROPHENYL)-2-{[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the individual components. The key steps include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfonyl group: This step often involves sulfonation reactions using reagents like sulfonyl chlorides.
Coupling reactions: The final assembly of the compound involves coupling the fluorophenyl and oxazolyl groups through appropriate linkers and reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-FLUOROPHENYL)-2-{[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-FLUOROPHENYL)-2-{[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Variations on the Acetamide Group
- Comparison Compound : 2-[[4-(4-Bromophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide ()
- Key Differences :
- Acetamide Substituent : 2-Methoxyphenyl (electron-donating) vs. 4-fluorophenyl (electron-withdrawing).
- Sulfonyl Group : 4-Bromophenyl (bulky, polarizable) vs. 4-methylbenzenesulfonyl (less bulky, hydrophobic).
- Implications :
- The 4-fluorophenyl group in the target compound may improve metabolic stability compared to the 2-methoxyphenyl analog due to reduced oxidative metabolism .
- The bromine atom in the sulfonyl group increases molecular weight (MW: ~550 vs.
Simplified Sulfanyl Acetamide Derivatives
Oxazole Ring Modifications
- Comparison Compound : 4-(4-Fluorobenzene-1-sulfonyl)-N-[(4-fluorophenyl)methyl]-2-phenyl-1,3-oxazol-5-amine ()
- Key Differences :
- Substituent Position : Fluorobenzenesulfonyl (electron-withdrawing) vs. methylbenzenesulfonyl (electron-neutral).
- Linkage : Amine (-NH-) vs. sulfanyl (-S-) group.
- Implications :
- The sulfanyl group in the target compound may enhance thiol-mediated interactions with enzymes or receptors.
Heterocycle Replacement (Triazole vs. Oxazole)
- Comparison Compound : N-(4-Methylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide ()
- Key Differences :
- Heterocycle : 1,2,4-Triazole (basic, hydrogen-bond acceptor) vs. 1,3-oxazole (neutral, less polar).
- Implications :
- Triazole rings may improve solubility but introduce metabolic liabilities (e.g., oxidation).
- The oxazole in the target compound offers a balance between stability and lipophilicity .
Isoxazole vs. Oxazole Core
- Comparison Compound : N-{4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-[(4′-methylbiphenyl-4-yl)oxy]acetamide ()
- Key Differences :
- Heterocycle : 1,2-Oxazole (isoxazole) vs. 1,3-oxazole.
- Substituents : Biphenyl ether vs. phenyl-sulfanyl linkage.
- Implications :
- Isoxazoles are more prone to hydrolysis than 1,3-oxazoles.
- The biphenyl group increases hydrophobicity, which may enhance tissue retention but reduce solubility .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Tools and Methodologies
Biological Activity
N-(4-Fluorophenyl)-2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]sulfany}acetamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- Molecular Formula : C22H20FN3O5S2
- Molecular Weight : 472.51 g/mol
- Functional Groups : A fluorophenyl group, an oxazole ring, and a sulfonamide linkage.
These structural elements contribute to its diverse chemical reactivity and biological activity.
Antimicrobial Properties
Research indicates that N-(4-Fluorophenyl)-2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]sulfany}acetamide exhibits significant antimicrobial properties against various pathogens, including antibiotic-resistant strains.
Table 1: Antimicrobial Activity Against Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Effects
Preliminary studies have suggested potential anticancer effects. The compound has been evaluated for its ability to induce apoptosis in cancer cell lines, with mechanisms involving caspase activation.
Case Study: Apoptosis Induction
In a study involving SMMC7721 liver cancer cells, treatment with the compound resulted in:
- Increased Apoptosis Rate : The compound significantly increased the apoptosis rate compared to control groups.
- Caspase Activation : Western blot analysis revealed upregulation of caspase 3, indicating a caspase-dependent apoptotic pathway was activated.
The biological activity of N-(4-Fluorophenyl)-2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]sulfany}acetamide is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in pathogen survival and cancer cell proliferation.
- Receptor Binding : It may interact with cellular receptors that modulate signaling pathways related to cell growth and apoptosis.
Comparative Analysis with Similar Compounds
The structural complexity of N-(4-Fluorophenyl)-2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]sulfany}acetamide allows it to exhibit distinct biological activities compared to structurally similar compounds.
Table 2: Comparison of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
